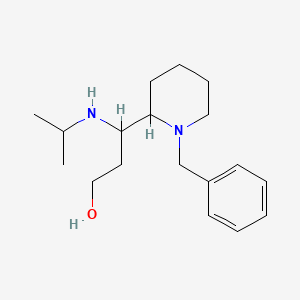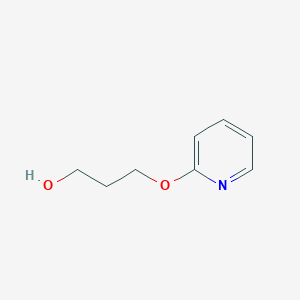
9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fmoc-aminomethyl-aniline hydrochloride is a chemical compound with the molecular formula C22H21ClN2O2 and a molecular weight of 380.87 g/mol . It is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is widely utilized due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fmoc-aminomethyl-aniline hydrochloride typically involves the protection of aminomethyl-aniline with an Fmoc group. One common method includes reacting aminomethyl-aniline with Fmoc chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of 4-Fmoc-aminomethyl-aniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often recrystallized from ethanol to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fmoc-aminomethyl-aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can react with the aminomethyl group once the Fmoc group is removed.
Major Products: The primary product of Fmoc removal is aminomethyl-aniline, which can further react to form various derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
4-Fmoc-aminomethyl-aniline hydrochloride is extensively used in scientific research, particularly in:
Biology: The compound is used in the preparation of peptide-based probes and drugs.
Medicine: It is involved in the synthesis of peptide therapeutics and diagnostic agents.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of 4-Fmoc-aminomethyl-aniline hydrochloride involves the protection of amine groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amine . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules.
Comparación Con Compuestos Similares
Fmoc-protected Amino Acids: These compounds also use the Fmoc group for protecting amines during synthesis.
Boc-protected Amino Acids: These use the tert-butyloxycarbonyl (Boc) group for protection, which is removed under acidic conditions.
Uniqueness: 4-Fmoc-aminomethyl-aniline hydrochloride is unique due to its specific structure, which allows for the protection of aminomethyl-aniline. The Fmoc group provides stability under a wide range of conditions and can be removed selectively, making it highly valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C22H21ClN2O2 |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 4-(aminomethylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-14-24-16-11-9-15(10-12-16)22(25)26-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
Clave InChI |
STSDFKBAYVOVDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)NCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)


![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)




![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)




